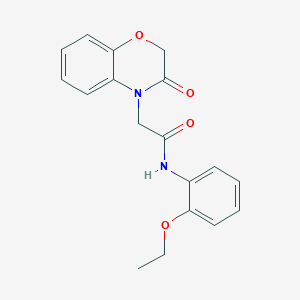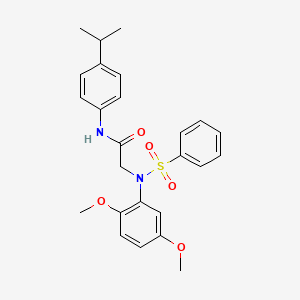![molecular formula C18H18N2O B6107680 2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6107680.png)
2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole” is also known as Allyphenyline . It is a compound with the empirical formula C14H18N2O . This compound is related to a class of organic molecules that contain a carbon atom connected to an oxygen atom by a double bond, commonly referred to as a carbonyl group .
Synthesis Analysis
The synthesis of Allyphenyline was achieved from 2-(2-allylphenoxy)propanenitrile by treatment with sodium methoxide in methanol and subsequent condensation with ethylenediamine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole core with an allylphenoxyethyl group attached to it . The molecule has a molecular weight of 228.290 Da .Mechanism of Action
The mechanism of action of 2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole involves the activation of a protein called STING (Stimulator of Interferon Genes). STING plays a crucial role in the innate immune response, which is the body's first line of defense against viral infections. ABZI binds to STING and activates it, leading to the production of interferons and other cytokines that help fight off viral infections.
Biochemical and Physiological Effects:
ABZI has been shown to have several biochemical and physiological effects. It activates the innate immune response, leading to the production of interferons and other cytokines. These cytokines help fight off viral infections by stimulating the production of antiviral proteins. ABZI has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole in lab experiments is its potent antiviral activity. ABZI has been shown to have broad-spectrum antiviral activity, making it a promising candidate for the development of new antiviral drugs. However, one of the limitations is that ABZI is not very soluble in water, which can make it challenging to work with in some experiments.
Future Directions
For research include the development of new antiviral drugs and further study of ABZI's anti-inflammatory effects and mechanism of action.
Synthesis Methods
The synthesis of 2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole involves several steps. One of the most commonly used methods is the reaction of 2-allylphenol with ethylene oxide to produce 2-(2-allylphenoxy)ethanol. This intermediate is then reacted with 1,2-diaminobenzene to produce this compound. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole has been studied for its potential applications in various fields. One of the most significant applications is its use as an antiviral agent. Research has shown that ABZI has potent antiviral activity against a broad range of viruses, including influenza, Zika, and Ebola viruses. ABZI works by activating the innate immune system, which helps the body fight off viral infections.
properties
IUPAC Name |
2-[1-(2-prop-2-enylphenoxy)ethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-3-8-14-9-4-7-12-17(14)21-13(2)18-19-15-10-5-6-11-16(15)20-18/h3-7,9-13H,1,8H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUORRVSBPRRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)OC3=CC=CC=C3CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6107609.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6107613.png)

![2-{4-(2-chloro-4-fluorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6107637.png)
![N-(5-chloro-2-methoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6107638.png)
![4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B6107647.png)
![N-methyl-3-{1-[(methylthio)acetyl]-3-piperidinyl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6107661.png)
![1-[2-(4-fluorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone](/img/structure/B6107663.png)

![[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6107672.png)
![N-[1-(3-isoxazolyl)ethyl]-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6107686.png)
![4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6107702.png)
![4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6107719.png)